molecular formula C13H16FNO2 B6286918 (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone CAS No. 2624416-87-9

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone

Cat. No.: B6286918
CAS No.: 2624416-87-9
M. Wt: 237.27 g/mol
InChI Key: LZNOMLDTFUMJSD-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H16FNO2 It is a derivative of phenylmethanone, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position Additionally, the carbonyl group is bonded to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzoyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluoro-2-methoxybenzoyl chloride is added dropwise to a solution of piperidine and triethylamine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

    Workup: After completion of the reaction, the mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid or 4-fluoro-2-methoxybenzaldehyde.

    Reduction: Formation of (4-fluoro-2-methoxyphenyl)(piperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. The presence of the piperidine ring is known to impart biological activity, making it a candidate for drug development. It may be explored for its potential as an analgesic, anti-inflammatory, or antipsychotic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity to its target, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-2-methoxyphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

    (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.

    (4-Fluoro-2-methoxyphenyl)(azepan-1-yl)methanone: Similar structure but with an azepane ring instead of piperidine.

Uniqueness

(4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone is unique due to the combination of the fluorine atom, methoxy group, and piperidine ring. This combination imparts specific chemical and biological properties that can be advantageous in various applications. The presence of the piperidine ring is particularly significant as it is a common motif in many pharmacologically active compounds.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-12-9-10(14)5-6-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNOMLDTFUMJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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